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Phenol, 4,4'-sulfonylbis[2,6-dimethyl-

Cat. No.: B088265
CAS No.: 13288-70-5
M. Wt: 306.4 g/mol
InChI Key: SUCTVKDVODFXFX-UHFFFAOYSA-N
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Description

Contextualization within Phenolic and Sulfone Compound Research

Phenol (B47542), 4,4'-sulfonylbis[2,6-dimethyl- is situated at the intersection of two major areas of chemical research: phenolic compounds and sulfones. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are fundamental to both natural and synthetic chemistry. They serve as precursors for a vast range of materials, including plastics and resins. atamanchemicals.com The hydroxyl group imparts specific reactivity, enabling processes like polymerization and substitution reactions.

The sulfone group (-SO₂-), on the other hand, is known for imparting high thermal stability and rigidity to molecular structures. Bisphenol S (BPS), the parent compound without the methyl substituents, is a well-known sulfone used in industrial applications such as cleaning products and as a developer in thermal paper. nih.gov The incorporation of the sulfonyl group into a bisphenolic structure, as seen in Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, combines the reactivity of the phenol groups with the stability of the sulfone bridge. The four additional methyl groups on the aromatic rings further modify the compound's properties, increasing its steric bulk and altering its solubility and reactivity compared to simpler bisphenols.

Historical Development of Related Sulfonyl Bisphenols in Scientific Literature

While specific historical details for Phenol, 4,4'-sulfonylbis[2,6-dimethyl- are not extensively documented in seminal literature, its development can be understood within the broader history of bisphenols. The synthesis of the most well-known member of this family, Bisphenol A (BPA), dates back to the late 19th and early 20th centuries. researchgate.net The exploration of bisphenols grew significantly in the following decades, driven by the need for monomers to produce high-performance polymers like polycarbonates and epoxy resins. researchgate.netresearchgate.net

The scientific community's interest in alternatives to BPA led to increased investigation of other bisphenol structures, including those with a sulfonyl bridge, such as Bisphenol S (BPS). nih.govresearchgate.net BPS and other analogs were studied for their different chemical and physical properties. The synthesis of more complex, substituted derivatives like Phenol, 4,4'-sulfonylbis[2,6-dimethyl- represents a logical progression in this field. Researchers sought to fine-tune material properties by adding substituents to the basic bisphenol framework. The addition of methyl groups, for instance, is a common strategy to enhance thermal stability and control the geometry of polymers derived from these monomers.

Role as a Key Building Block in Advanced Chemical Synthesis

The molecular architecture of Phenol, 4,4'-sulfonylbis[2,6-dimethyl- makes it a valuable building block, or monomer, for the synthesis of advanced polymers. Its bifunctional nature, with two reactive hydroxyl groups, allows it to be incorporated into polymer chains through reactions like polycondensation or polyetherification. The precursor compound, 2,6-dimethylphenol (B121312), is a critical monomer for producing poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic known for its excellent thermal stability and dimensional strength. mdpi.comresearchgate.net

The use of Phenol, 4,4'-sulfonylbis[2,6-dimethyl- as a monomer introduces several desirable features into a polymer backbone:

Thermal Stability : The rigid sulfone linkage contributes to a higher glass transition temperature and improved thermal resistance in the resulting polymer.

Controlled Reactivity : The methyl groups in the ortho positions to the hydroxyl groups provide steric hindrance. This influences the kinetics of polymerization and can prevent unwanted side reactions, leading to polymers with a more defined and regular structure.

Specific Properties : The integration of this monomer can be used to create specialty polymers with tailored properties, such as modified solubility, enhanced mechanical strength, or specific optical characteristics.

This "building block" approach, where complex monomers are designed and synthesized to create materials with precise functionalities, is a cornerstone of modern polymer chemistry. rsc.orgresearchgate.netmdpi.comresearchgate.net Phenol, 4,4'-sulfonylbis[2,6-dimethyl- exemplifies such a building block, designed for the synthesis of high-performance polymers where thermal stability and structural integrity are paramount.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O4S B088265 Phenol, 4,4'-sulfonylbis[2,6-dimethyl- CAS No. 13288-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxy-3,5-dimethylphenyl)sulfonyl-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18O4S/c1-9-5-13(6-10(2)15(9)17)21(19,20)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCTVKDVODFXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065399
Record name Phenol, 4,4'-sulfonylbis[2,6-dimethyl-
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13288-70-5
Record name 4,4′-Sulfonylbis[2,6-dimethylphenol]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-sulfonylbis(2,6-dimethyl-
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Record name Phenol, 4,4'-sulfonylbis[2,6-dimethyl-
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Record name Phenol, 4,4'-sulfonylbis[2,6-dimethyl-
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Synthetic Strategies and Methodologies

Precursor Chemistry and Reaction Pathways for Bisphenol-Sulfone Architectures

The primary route for synthesizing Phenol (B47542), 4,4'-sulfonylbis[2,6-dimethyl- is through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts type reaction. This process involves the condensation of 2,6-dimethylphenol (B121312) with a sulfonylating agent.

Precursors:

2,6-Dimethylphenol (also known as 2,6-xylenol): This is the key phenolic precursor that provides the dimethyl-substituted aromatic rings. The methyl groups ortho to the hydroxyl group offer steric hindrance, which influences the final polymer's properties, such as increased glass transition temperature and enhanced solubility in organic solvents.

Sulfonylating Agent: Concentrated sulfuric acid (H₂SO₄) or oleum (B3057394) (fuming sulfuric acid) typically serves as the source of the sulfonyl bridge (-SO₂-). wikipedia.org

Reaction Pathway: The reaction proceeds by the electrophilic attack of a sulfur trioxide (SO₃) equivalent, generated from the sulfuric acid, on the electron-rich aromatic ring of 2,6-dimethylphenol. The reaction is typically directed to the para position relative to the hydroxyl group due to steric and electronic effects. Two molecules of 2,6-dimethylphenol react with one sulfonyl group to form the symmetric bisphenol structure.

An important consideration in this synthesis is the potential formation of isomers, such as the 2,4'-sulfonyl diphenol analogue, although the substitution pattern of 2,6-dimethylphenol strongly favors the formation of the desired 4,4'-sulfonylbis product. wikipedia.org Reaction conditions, such as temperature and catalyst concentration, are carefully controlled to maximize the yield of the target molecule and minimize side reactions. This synthesis is analogous to the production of other bisphenols, like tetramethyl bisphenol A, where 2,6-dimethylphenol is condensed with acetone (B3395972) in the presence of an acid catalyst. google.com

Parameter Typical Condition Purpose
Reactants 2,6-Dimethylphenol, Sulfuric Acid/OleumFormation of the bisphenol-sulfone structure
Catalyst Strong acid (e.g., H₂SO₄ itself, or additional catalysts like organic sulfonic acids)To promote the electrophilic aromatic substitution
Temperature Elevated temperaturesTo overcome the activation energy of the reaction
Solvent Often neat or with a high-boiling solvent like mesityleneTo facilitate the reaction and aid in water removal

Interfacial Polycondensation Techniques in Polymerization Utilizing the Compound

Interfacial polycondensation is a type of step-growth polymerization where the reaction occurs at the interface between two immiscible liquid phases. This technique is particularly useful for synthesizing high molecular weight polysulfones and other condensation polymers at ambient temperatures. researchgate.netresearchgate.net

When utilizing Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, the process involves the following:

Aqueous Phase: The bisphenol monomer, Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, is dissolved in an aqueous alkaline solution, such as sodium hydroxide (B78521) (NaOH). This deprotonates the phenolic hydroxyl groups to form the highly reactive disodium (B8443419) phenoxide salt.

Organic Phase: A dihalide monomer, typically an activated aromatic dihalide like 4,4'-dichlorodiphenyl sulfone (DCDPS), is dissolved in an organic solvent that is immiscible with water, such as dichloromethane (B109758) or hexane.

Polymerization Process: When the two solutions are brought into contact, the phenoxide from the aqueous phase reacts with the dihalide in the organic phase precisely at the liquid-liquid interface. The polymer chain grows rapidly at this boundary. By carefully withdrawing the polymer film that forms at the interface, the reaction can proceed continuously until one of the monomers is depleted.

A key advantage of this method is that the stoichiometry of the reactants at the interface is self-regulating, which allows for the formation of high molecular weight polymers without the need for precise initial measurements of the monomers. The incorporation of the bulky tetramethyl-substituted bisphenol can enhance the solubility of the resulting polysulfone in the organic phase, facilitating the formation of high molecular weight chains.

Component Phase Function
Phenol, 4,4'-sulfonylbis[2,6-dimethyl- (as phenoxide)AqueousMonomer 1
4,4'-Dichlorodiphenyl sulfone (DCDPS)OrganicMonomer 2
Sodium Hydroxide (NaOH)AqueousActivates the bisphenol
Dichloromethane/HexaneOrganicSolvent for Monomer 2

Direct Copolymerization Approaches in Sulfonated Poly(arylene ether sulfone) Synthesis

Direct copolymerization is a preferred method for synthesizing sulfonated poly(arylene ether sulfone)s (SPAES) with well-defined structures and controlled degrees of sulfonation. researchgate.net This approach avoids the often harsh conditions and potential for side reactions associated with the post-sulfonation of pre-formed polymers. researchgate.net

In this methodology, at least one of the monomers is sulfonated prior to polymerization. The synthesis is typically a nucleophilic aromatic substitution polycondensation reaction. Phenol, 4,4'-sulfonylbis[2,6-dimethyl- can be incorporated as the non-sulfonated bisphenol monomer, reacting with a sulfonated activated dihalide.

Typical Monomers:

Bisphenol Monomer: Phenol, 4,4'-sulfonylbis[2,6-dimethyl-

Sulfonated Monomer: Disodium 3,3′-disulfonate-4,4′-dichlorodiphenylsulfone (SDCDPS)

Non-sulfonated Dihalide (optional, for controlling sulfonation degree): 4,4'-Dichlorodiphenylsulfone (DCDPS)

Polymerization Process: The monomers are polymerized in a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a weak base like potassium carbonate (K₂CO₃). The reaction is carried out at elevated temperatures (e.g., 190°C) to facilitate the nucleophilic substitution. psu.eduresearchgate.net The potassium carbonate converts the bisphenol into its more reactive dipotassium (B57713) salt in situ.

The degree of sulfonation, and consequently the ion exchange capacity (IEC) of the final polymer, can be precisely controlled by adjusting the molar ratio of the sulfonated (SDCDPS) and non-sulfonated (DCDPS) dihalide monomers. psu.edu The inclusion of the tetramethyl-substituted bisphenol monomer is strategic for creating polymers with increased free volume, which can positively influence membrane properties for applications like proton exchange membranes in fuel cells. nih.gov

Component Role Example
BisphenolMonomerPhenol, 4,4'-sulfonylbis[2,6-dimethyl-
Sulfonated DihalideSulfonated MonomerSDCDPS
Non-sulfonated DihalideMonomer (for control)DCDPS
BaseCatalyst/ActivatorPotassium Carbonate (K₂CO₃)
SolventReaction MediumN-methyl-2-pyrrolidone (NMP)

Catalytic Methodologies in Synthesis Involving Sulfonyl-Containing Analogues

Catalysis plays a crucial role in both the synthesis of the Phenol, 4,4'-sulfonylbis[2,6-dimethyl- monomer and its subsequent polymerization.

Monomer Synthesis Catalysis: The formation of the bisphenol monomer via Friedel-Crafts reaction is acid-catalyzed. nih.gov

Brønsted Acids: Strong acids like sulfuric acid not only act as a reactant (sulfonyl source) but also as the catalyst.

Lewis Acids: In related Friedel-Crafts alkylations and acylations, Lewis acids such as iron trichloride (B1173362) (FeCl₃) or aluminum chloride (AlCl₃) are commonly used to enhance the electrophilicity of the reacting species. nih.govnih.gov

Solid Acid Catalysts: Heterogeneous catalysts, including ion-exchange resins and zeolites, are also employed to facilitate easier separation and catalyst recycling, contributing to greener synthetic processes. google.com

Polymerization Catalysis: In the synthesis of polysulfones, particularly via nucleophilic aromatic substitution, catalysis is essential for achieving high molecular weights in reasonable reaction times.

Phase-Transfer Catalysts (PTC): In two-phase systems like interfacial polycondensation or solid-liquid polycondensation, PTCs are highly effective. Crown ethers, such as 18-crown-6, are known to complex with the potassium or sodium cations of the phenoxide salt. researchgate.net This generates a "naked" and highly reactive phenoxide anion, which significantly accelerates the rate of polycondensation with the dihalide monomer. This increased reaction rate can help suppress side reactions, such as the hydrolysis of the activated dihalide. researchgate.net

Base Catalysis: In direct polycondensation, a weak base like potassium carbonate is essential. It acts as a catalyst by deprotonating the phenol, allowing the nucleophilic attack to proceed.

Synthetic Step Catalyst Type Specific Example Function
Monomer SynthesisBrønsted/Lewis AcidSulfuric Acid, FeCl₃Promotes electrophilic aromatic substitution
PolymerizationPhase-Transfer Catalyst18-crown-6Enhances nucleophilicity of the phenoxide anion
PolymerizationWeak BasePotassium CarbonateIn situ formation of the reactive phenoxide

Polymer Chemistry and Materials Science Research

Monomer Functionality in High-Performance Polymer Systems

The molecular architecture of 4,4'-sulfonylbis[2,6-dimethylphenol] makes it a highly valuable monomer in the synthesis of high-performance thermoplastics. The two hydroxyl groups provide the necessary functionality for polycondensation reactions, while the core structure contributes to the desirable properties of the final polymer. The bulky, rigid structure imparted by the sulfonyl bridge and the dimethyl-substituted phenyl rings is instrumental in creating polymers with high glass transition temperatures (Tg) and excellent thermal stability.

Poly(aryl ether ketone) Polymerization Studies

Poly(aryl ether ketone)s (PAEKs) are a class of semi-crystalline thermoplastics known for their exceptional thermal, mechanical, and chemical resistance properties. The synthesis of PAEKs typically involves a nucleophilic aromatic substitution (SNA) polycondensation reaction. In this process, a bisphenol monomer is reacted with an activated aromatic dihalide, such as 4,4′-difluorobenzophenone, in a high-boiling polar aprotic solvent with a weak base like potassium carbonate.

The incorporation of 4,4'-sulfonylbis[2,6-dimethylphenol] as the bisphenol component introduces specific structural features into the PAEK backbone. The methyl groups ortho to the hydroxyl functionalities can influence the reactivity of the phenoxide groups during polymerization. More significantly, these methyl groups, along with the bulky sulfonyl group, disrupt chain packing and can lead to amorphous polymers with enhanced solubility in organic solvents, which is a significant advantage for processing. researchgate.net This improved solubility facilitates the synthesis of high molecular weight polymers, which is crucial for achieving robust mechanical properties. researchgate.net

Polyarylate Synthesis and Structural Integration

Polyarylates, which are wholly aromatic polyesters, are another class of high-performance polymers valued for their high thermal stability and good mechanical properties. ntu.edu.twresearchgate.net They are typically synthesized through the polycondensation of a bisphenol with an aromatic diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride. ntu.edu.tw This reaction can be carried out via high-temperature solution polycondensation. ntu.edu.tw

When 4,4'-sulfonylbis[2,6-dimethylphenol] is used in polyarylate synthesis, its rigid and sterically hindered structure is directly integrated into the polyester (B1180765) chain. The sulfonyl linkage contributes to the rigidity and thermal stability of the polymer backbone. The presence of the four methyl groups restricts the rotational freedom of the polymer chains, leading to a significant increase in the glass transition temperature (Tg) compared to polyarylates based on less substituted bisphenols like Bisphenol A. researchgate.net This structural integration results in amorphous materials with excellent dimensional stability at elevated temperatures.

Enhancement of Polymeric Properties Through Compound Incorporation

The unique chemical structure of 4,4'-sulfonylbis[2,6-dimethylphenol] directly translates to significant enhancements in the key properties of the polymers into which it is incorporated. These enhancements are critical for applications in demanding environments, such as aerospace, automotive, and microelectronics.

Thermal Stability and Degradation Mechanisms

The incorporation of 4,4'-sulfonylbis[2,6-dimethylphenol] into polymer backbones significantly enhances their thermal stability. Aromatic poly(ether sulfone)s are recognized as engineering thermoplastics with high thermal stability, good mechanical properties, and excellent resistance to oxidation. mdpi.com The high dissociation energy of the aromatic C-C, C-O, and C-S bonds in the polymer backbone means that high temperatures are required to initiate thermal degradation.

Thermogravimetric analysis (TGA) of polymers containing sulfonyl groups typically shows high decomposition temperatures, often with 5% weight loss occurring above 500°C in an inert atmosphere. globethesis.com The degradation of poly(ether sulfone)s generally proceeds through the scission of the diphenyl ether and diphenyl sulfone groups at temperatures ranging from 370 to 650°C. mdpi.com The presence of the methyl groups can slightly alter the degradation pathway, but the inherent stability of the aromatic sulfone structure ensures that the polymers maintain their integrity at high service temperatures. The glass transition temperature (Tg) is also markedly elevated, often exceeding 200°C, due to the rigid and bulky nature of the monomer unit, which restricts segmental motion of the polymer chains. globethesis.comdigitellinc.com

Polymer TypeMonomer ComponentGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5)
Poly(aryl ether sulfone)Bis(4-hydroxy-3,5-dimethylphenyl) Sulfone> 230 °C> 520 °C
PolyarylateBis(4-hydroxy-3,5-dimethylphenyl) Sulfone> 250 °C> 450 °C

Note: The data in the table are representative values for high-performance polymers derived from 4,4'-sulfonylbis[2,6-dimethylphenol] and similar structurally rigid monomers, based on typical performance reported in the literature.

Mechanical Performance and Engineering Applications

The rigidity of the 4,4'-sulfonylbis[2,6-dimethylphenol] monomer unit translates into high strength and stiffness in the resulting polymers. These materials typically exhibit high tensile strength and a high tensile modulus, making them suitable for load-bearing applications where dimensional stability is crucial. mdpi.com For example, poly(aryl ether)s are known for their toughness and are considered among the upper echelon of engineering polymers. researchgate.net

The introduction of rigid biphenyl (B1667301) groups into polymer backbones is a known strategy to enhance mechanical properties. globethesis.com Similarly, the sulfonyl-linked, dimethyl-substituted phenyl structure of the target monomer provides significant chain stiffness. This results in polymers that can maintain their mechanical integrity at elevated temperatures, bridging the performance gap between conventional engineering plastics and metals. These robust mechanical properties are essential for applications such as composite matrices, structural components in aircraft, and high-temperature electrical insulators.

Polymer TypePropertyTypical Value Range
PAEK / PAESTensile Strength75 - 95 MPa
Tensile Modulus2.0 - 2.5 GPa
Elongation at Break5 - 15 %

Note: The data in the table are representative values for high-performance polymers derived from structurally similar monomers to 4,4'-sulfonylbis[2,6-dimethylphenol], based on typical performance reported in the literature. researchgate.net

Chemical Resistance and Durability Studies

Polymers containing aromatic ether and sulfone linkages are known for their excellent chemical resistance. digitellinc.com They are generally resistant to a wide range of chemicals, including aqueous solutions of acids and bases, hydrocarbons, and automotive fluids. The stable, unreactive nature of the aromatic backbone imparted by monomers like 4,4'-sulfonylbis[2,6-dimethylphenol] is responsible for this durability.

Advanced Polymer Architectures and Morphologies

Ion-Conducting Copolymers for Proton Exchange Membranes

The development of advanced polymer architectures incorporating Phenol (B47542), 4,4'-sulfonylbis[2,6-dimethyl-, often as a derivative within a larger polymer structure like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), has led to significant advancements in materials for proton exchange membranes (PEMs). The sulfonation of these polymer backbones is a key strategy for creating ion-conducting copolymers suitable for fuel cell applications. researchgate.netrsc.org

Sulfonated poly(2,6-dimethyl-1,4-phenylene oxide) (sPPO) is a prominent example of a PEM material derived from a structure related to the subject compound. The sulfonation process introduces sulfonic acid (-SO₃H) groups onto the aromatic rings of the polymer backbone. researchgate.net These groups act as proton-conductive sites, facilitating the transport of protons across the membrane, a critical function in a proton exchange membrane fuel cell (PEMFC). mdpi.com The degree of sulfonation (DS) is a crucial parameter that directly influences the ion exchange capacity (IEC) and, consequently, the proton conductivity of the membrane. mdpi.com

Research has explored various methods to synthesize these ionomers, including the sulfonation of pre-formed polymers and the polymerization of sulfonated monomers. nih.gov For instance, sPPO can be synthesized through the electrophilic substitution on the PPO backbone using a sulfonating agent like chlorosulfonic acid. researchgate.net The resulting membranes are evaluated based on several key performance indicators.

Key properties of these ion-conducting copolymers include:

Proton Conductivity: This is a measure of how well the membrane facilitates the transport of protons. It is highly dependent on the IEC, water uptake, and the internal morphology of the polymer. mdpi.comnih.gov For example, sulfonimide-based poly(phenylenebenzophenone) membranes have demonstrated proton conductivities ranging from 75.9 to 121.88 mS/cm, which is comparable to or even higher than the commercial Nafion 117 membrane (84.74 mS/cm). mdpi.com

Ion Exchange Capacity (IEC): This value quantifies the number of milliequivalents of ions per gram of the dry polymer. It is directly related to the density of sulfonic acid groups. Copolymers with IEC values ranging from 0.41 to 2.84 meq. g⁻¹ have been synthesized. nih.gov

Water Uptake and Swelling: The presence of hydrophilic sulfonic acid groups leads to water absorption, which is essential for proton conduction via vehicular and Grotthuss mechanisms. However, excessive water uptake can lead to dimensional instability (swelling) and reduced mechanical strength. nih.govresearchgate.net

Thermal and Oxidative Stability: PEMs in fuel cells must operate under demanding conditions. Polymers with stable aromatic backbones, such as those derived from Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, generally exhibit good thermal and chemical resistance. mdpi.comresearchgate.net

The data below illustrates the relationship between the ion exchange capacity and proton conductivity for a series of sulfonated poly(4-phenoxybenzoyl-1,4-phenylene) (S-PPBP-co-PPBP) copolymers.

IEC (meq. g⁻¹)Proton Conductivity at 90% RH (S cm⁻¹)
0.866.9 x 10⁻⁶
2.401.8 x 10⁻¹

Data sourced from research on sulfonated poly(p-phenylene)-based ionomers. nih.gov

Nanophase Separation Phenomena in Polymer Systems

The performance of ion-conducting copolymers, particularly in proton exchange membranes, is profoundly influenced by their morphology at the nanoscale. Nanophase separation, the spontaneous organization of chemically distinct polymer segments into separate domains, is a critical phenomenon in these systems. mdpi.com In copolymers derived from monomers like Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, this typically involves the segregation of the hydrophobic polymer backbone from the hydrophilic, ion-rich domains created by the sulfonic acid groups. rsc.orgmdpi.com

This separation leads to the formation of well-defined, interconnected hydrophilic channels or clusters within a mechanically stable hydrophobic matrix. rsc.org These aqueous channels provide continuous pathways for efficient proton transport, significantly enhancing the proton conductivity of the membrane, even at low water content. rsc.orgresearchgate.net The efficiency of this transport is directly linked to the connectivity and tortuosity of these channels. mdpi.com

Several factors influence the extent and nature of nanophase separation:

Polymer Architecture: Block copolymers, where long sequences of hydrophobic and hydrophilic monomers are linked, tend to exhibit more distinct and well-ordered phase separation compared to random copolymers. rsc.orgmdpi.com This allows for the creation of highly interconnected ionic channels, which is an effective approach to developing highly conductive PEMs. rsc.org

Degree of Sulfonation (DS) / Ion Exchange Capacity (IEC): A higher concentration of sulfonic acid groups enhances the hydrophilic character of those segments, increasing the driving force for phase separation. mdpi.com Atomic force microscopy (AFM) studies on sulfonimide-based membranes have confirmed a very distinct microphase separation between hydrophobic and hydrophilic moieties. mdpi.com

Side-Chain Structure: Attaching sulfonic acid groups via flexible side chains can also promote better phase separation, allowing the ionic groups to aggregate more effectively. nih.gov

The morphology of these phase-separated domains can be visualized using techniques like Atomic Force Microscopy (AFM) and Small-Angle X-ray Scattering (SAXS). mdpi.comresearchgate.net These analyses reveal the size, shape, and distribution of the hydrophilic and hydrophobic domains, providing insight into the structure-property relationships that govern membrane performance. For example, sulfonated poly(arylene ether sulfone ketone) multiblock copolymers have been designed to have highly interconnected sulfonated hydrophilic blocks, leading to good proton conductivity. mdpi.com

The table below summarizes the characteristics of different polymer architectures and their typical impact on nanophase separation and proton conductivity.

Polymer ArchitectureDescription of Nanophase SeparationImpact on Proton Conductivity
Random CopolymersLess defined, small, and poorly connected hydrophilic clusters.Generally lower conductivity, especially at low humidity.
Block CopolymersWell-defined, co-continuous, or discrete hydrophilic domains (lamellae, cylinders). rsc.orgHigher conductivity due to well-connected proton transport channels. rsc.org
Grafted/Side-Chain PolymersIonic groups on flexible side chains aggregate into distinct hydrophilic domains. nih.govCan lead to enhanced conductivity and better water management.

Toughening Mechanisms in Phenolic Networks

Phenolic networks, while valued for their thermal and mechanical properties, are often characterized by inherent brittleness. researchgate.net A key strategy to overcome this limitation is the incorporation of high-performance thermoplastic polymers, such as those derived from Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, like poly(phenylene oxide) (PPO). The addition of these thermoplastics to an epoxy or phenolic resin matrix can significantly enhance its fracture toughness. researchgate.net

The primary mechanism behind this enhancement is the formation of a multiphase morphology through reaction-induced phase separation. During the curing process of the thermosetting resin, the initially miscible thermoplastic becomes insoluble and separates into a distinct second phase, typically in the form of discrete particles or a co-continuous network within the crosslinked matrix. researchgate.net

The effectiveness of the toughening depends on the morphology of this second phase. The presence of these thermoplastic domains introduces mechanisms that dissipate energy at the crack tip, thereby impeding crack propagation. Key toughening mechanisms include:

Crack Pinning: When a propagating crack front encounters the dispersed thermoplastic particles, it is forced to bow out between them, effectively "pinning" the crack. This process requires additional energy to create a larger fracture surface, thus increasing the material's toughness. researchgate.net

Crack Bridging: In cases where a co-continuous morphology is formed, ligaments of the tougher, more ductile thermoplastic phase can span the crack in its wake. These bridges must be stretched and broken for the crack to open, which provides a substantial energy-dissipating mechanism.

The morphology, and therefore the dominant toughening mechanism, is influenced by factors such as the concentration of the thermoplastic, its molecular weight, and the curing conditions of the thermoset resin. Scanning Electron Microscopy (SEM) is often used to study the fracture surfaces and identify the operative toughening mechanisms by observing features like particle debonding, plastic void growth, and shear yielding. researchgate.net

Functional Material Development

Dielectric Properties of Novel Polymeric Systems

Polymers derived from Phenol, 4,4'-sulfonylbis[2,6-dimethyl- are investigated for their potential in dielectric applications, such as insulators in microelectronics and high-frequency circuits. mdpi.comresearchgate.net The dielectric properties of a polymer are primarily defined by its dielectric constant (permittivity) and dielectric loss (loss tangent). For many applications, a low dielectric constant and low dielectric loss are desirable to minimize signal delay and energy dissipation. researchgate.net

Polymer-based dielectrics are attractive due to their high dielectric breakdown strength, ease of processing, and mechanical flexibility. encyclopedia.pubhexapb.com The inherent chemical structure of polymers based on Phenol, 4,4'-sulfonylbis[2,6-dimethyl- contributes to these properties. The bulky, rigid aromatic backbone can lead to a significant amount of free volume, which helps to lower the dielectric constant. Furthermore, the sulfonyl group (-SO₂-) and ether linkages, while polar, are part of a rigid structure that restricts their mobility under an applied electric field, which can help to keep the dielectric loss low, especially at high frequencies.

Research into modifying related polymer systems, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), provides insight into tuning dielectric properties. For example, the incorporation of phosphorus-containing moieties like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) into the PPO backbone has been shown to enhance thermal properties without compromising its desirable dielectric characteristics. mdpi.com

The table below lists the typical dielectric properties of various polymer classes, providing a comparative context for novel systems.

Polymer MaterialDielectric Constant (at 1 kHz)Dielectric Loss (at 1 kHz)Breakdown Strength (kV/mm)
Polyethylene (LDPE)2.250.0002>50
Polystyrene (PS)2.550.0002>40
Epoxy Resin3.60.01~20
Polyvinylidene fluoride (B91410) (PVDF)~11~0.02>50

Data compiled from general materials science sources. mdpi.com

Optical Transparency and UV-Vis Absorption Characteristics

Polymers containing the sulfonylbis[dimethyl-phenol] moiety, particularly those in the sulfone polymer family (e.g., PSU, PESU, PPSU), are known for their optical transparency in their natural, unfilled state. solvay.com This transparency, combined with high-temperature resistance, makes them suitable for applications requiring clarity under demanding conditions. The light transmittance of these polymers in the visible spectrum is typically high, often surpassing that of other engineering polymers. solvay.com

The transparency in the visible region is due to the amorphous nature of these polymers and the absence of chromophores that absorb light in the 400-700 nm range. However, like many aromatic polymers, they exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. solvay.com

UV-Vis absorption spectroscopy is a key technique used to characterize these materials. The absorption spectrum reveals the wavelengths at which the polymer absorbs energy, corresponding to electronic transitions within the molecule. For polymers containing aromatic rings and sulfonyl groups, strong absorption bands are typically observed in the UV range (below 400 nm). nih.gov The onset of this absorption, known as the absorption edge, can be used to estimate the optical band gap of the material, which is a measure of the energy required to excite an electron from the valence band to the conduction band. mdpi.com

The key optical characteristics are:

Transparency: In their natural state, sulfone polymers are transparent, though they may have a slight amber or yellow tint. solvay.com For example, the total light transmittance for various sulfone polymers can be around 85-89% in the visible spectrum.

UV Absorption: These polymers absorb strongly in the UV region, which can lead to degradation upon long-term exposure to UV radiation. This characteristic makes them generally unsuitable for outdoor applications without UV-stabilizing additives. solvay.com

Refractive Index: Sulfone polymers possess a high refractive index. This property is advantageous in applications such as lenses, as it allows for the design of thinner, more powerful optical components compared to materials with lower refractive indices like polycarbonate or acrylics. solvay.com

The UV-Vis absorption spectrum of a polymer provides a fingerprint of its electronic structure. For example, the incorporation of specific functional groups or the formation of charge-transfer complexes can lead to shifts in the absorption bands, which can be used to monitor chemical reactions or degradation processes. researchgate.net

PropertyTypical Value for Sulfone PolymersSignificance
Light Transmittance (Visible)85 - 89%High clarity for optical applications. solvay.com
Refractive Index~1.63 - 1.67Enables thinner, high-power lenses. solvay.com
UV Absorption CutoffTypically < 400 nmIndicates strong absorption of UV light, limiting outdoor use. solvay.com

Moisture Absorption Behavior in Polymer Composites

The tendency of a polymer composite to absorb moisture is influenced by several factors, including the chemical structure of the polymer matrix, the nature of the reinforcement, and the quality of the fiber-matrix interface. Polymers with polar functional groups, such as hydroxyl, carboxyl, and amine groups, tend to be more susceptible to moisture absorption due to the potential for hydrogen bonding with water molecules.

The structure of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] suggests that polymers derived from it would likely be classified as high-performance thermoplastics, possibly belonging to the polysulfone family. Such materials are generally known for their good resistance to hydrolysis and relatively low moisture absorption compared to other engineering plastics. The presence of the sulfonyl group (-SO2-) and the aromatic rings contributes to the polymer's rigidity and thermal stability. The dimethyl substitution on the phenolic rings can also influence the polymer's properties by affecting chain packing and free volume.

In the absence of specific experimental data for composites containing Phenol, 4,4'-sulfonylbis[2,6-dimethyl-], a general understanding of moisture absorption in similar high-performance thermoplastic composites, such as those based on polyethersulfone (PES) and polyetheretherketone (PEEK), can provide some context. For instance, PEEK-based composites are known for their very low moisture absorption, typically less than 0.5% by weight at saturation. researchgate.net In contrast, some amorphous thermoplastics like PES may exhibit higher, though still moderate, levels of water uptake. researchgate.net

Detailed Research Findings

A comprehensive search of scientific literature did not yield specific studies that have investigated and reported on the moisture absorption behavior of polymer composites specifically incorporating Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]. Therefore, no detailed research findings or data tables for this specific material can be presented.

General research on high-performance thermoplastic composites indicates that moisture absorption typically follows Fickian diffusion behavior, where the rate of uptake is initially rapid and then slows as the material approaches saturation. The diffusion coefficient (D) and the maximum moisture content (Mm) are key parameters used to characterize this behavior. These parameters are influenced by temperature, with higher temperatures generally leading to a faster diffusion rate and potentially a higher saturation point.

For illustrative purposes, the following table provides a general comparison of the moisture absorption properties of different high-performance thermoplastic composites, which could be considered analogous to composites potentially made with Phenol, 4,4'-sulfonylbis[2,6-dimethyl-].

Table 1: Typical Moisture Absorption Properties of High-Performance Thermoplastic Composites

Polymer Matrix Reinforcement Saturation Moisture Content (%) Test Conditions
PEEK Carbon Fiber ~0.2 - 0.5 Room Temperature, 100% RH
PES Carbon Fiber ~1.5 - 2.5 Room Temperature, 100% RH

Note: The data in this table is generalized from various sources on high-performance composites and does not represent data for composites containing Phenol, 4,4'-sulfonylbis[2,6-dimethyl-].

Further experimental investigation would be necessary to quantify the moisture absorption behavior of polymer composites based on Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] and to understand its impact on their physical and mechanical properties. Such studies would involve gravimetric analysis of composite samples immersed in water or exposed to controlled humidity environments over time.

Structure Activity Relationship Studies

Comparative Analysis with Bisphenol A and Other Analogues

Phenol (B47542), 4,4'-sulfonylbis[2,6-dimethyl-, also known as Tetramethylbisphenol S (TMBPS), possesses a distinct molecular structure that differentiates it from Bisphenol A (BPA) and other analogues like Bisphenol S (BPS). The central linkage in TMBPS is a sulfonyl group (-SO₂-), contrasting with the isopropylidene group in BPA. wikipedia.org Furthermore, TMBPS has two methyl groups on each phenol ring, positioned ortho to the hydroxyl group. These features significantly influence its biological activity.

Comparative studies on the endocrine-disrupting activities of bisphenols consistently show that structural modifications markedly influence their hormonal effects. nih.govresearchgate.net While many BPA analogues exhibit estrogenic activity, there are remarkable differences in their potency. nih.govresearchgate.net For instance, BPS, which shares the sulfonyl bridge with TMBPS but lacks the methyl groups, is generally found to be less estrogenic than BPA. oup.compublichealthtoxicology.com The addition of the four methyl groups in TMBPS introduces significant steric hindrance, which is suggested to further reduce its interaction with hormone receptors compared to the less bulky BPA and BPS. nih.govresearchgate.net

Research indicates that the 4-hydroxyl group on the phenyl rings is crucial for hormonal activities, while substituents on the phenyl rings and the nature of the bridging group modulate these effects. nih.govresearchgate.net Some substituted bisphenols, such as tetramethylbisphenol A (TMBPA), have even exhibited anti-estrogenic and anti-androgenic activities. nih.govresearchgate.net Specifically, TMBPA has shown higher antagonistic activity against the androgen receptor than BPA. nih.govresearchgate.net Given the structural similarities, the methyl substitutions on TMBPS are a key determinant of its unique biological interaction profile relative to other bisphenols.

CompoundBridging GroupPhenolic Ring SubstitutionComparative Estrogenic Activity
Bisphenol A (BPA)Isopropylidene [-C(CH₃)₂-]NoneBaseline Estrogenic Activity
Bisphenol S (BPS)Sulfonyl [-SO₂-]NoneLess potent than BPA oup.compublichealthtoxicology.com
Phenol, 4,4'-sulfonylbis[2,6-dimethyl- (TMBPS)Sulfonyl [-SO₂-]2,6-dimethyl on each ringActivity influenced by both sulfonyl group and methyl substitution nih.govresearchgate.net
Tetrachlorobisphenol A (TCBPA)Isopropylidene [-C(CH₃)₂-]2,6-dichloro on each ringHigher estrogenic activity than BPA nih.govresearchgate.net

Molecular Structural Features Influencing Chemical Reactivity and Functionality

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing substituent that significantly defines the electronic character of the TMBPS molecule. rsc.org Computational and crystallographic studies confirm that the bonding within the sulfonyl group is highly polarized. researchgate.net This strong electron-withdrawing nature decreases the electron density on the attached phenolic rings. This reduction in electron density enhances the acidity of the phenolic hydroxyl groups compared to bisphenols with electron-donating bridges like the isopropylidene group in BPA. The altered electronic environment of the aromatic rings also affects their susceptibility to electrophilic aromatic substitution reactions.

Theoretical Studies on Molecular Interactions and Electronic Structure

Quantum chemical calculations serve as a powerful tool for understanding the fundamental properties of molecules like TMBPS. basf.com These computational methods, which solve the Schrödinger equation for molecular systems, can accurately predict molecular geometries, electronic structures, and thermochemical properties such as the enthalpy of formation. arxiv.orgresearchgate.net For TMBPS, quantum chemical simulations can provide detailed information on bond lengths, bond angles, and the distribution of electron density. researchgate.net Such calculations would confirm the strong electron-withdrawing effect of the sulfonyl group and quantify the steric impact of the methyl substituents. researchgate.net These theoretical insights are invaluable for predicting chemical reactivity and explaining the mechanisms of molecular interactions before conducting laboratory experiments. basf.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activities of chemicals based on their molecular structures. oup.com For bisphenol analogues, 3D-QSAR and in silico docking analyses have been employed to understand their interactions with biological targets, such as steroidogenic enzymes. nih.govresearchgate.net These studies have identified key molecular features, including hydrophobic regions and hydrogen bond acceptors, that are critical for inhibitory activity. nih.govresearchgate.net

QSAR models applied to BPA and its analogues, including BPS, have shown that interference with the endocrine system is a predominant effect. oup.com Such models can integrate various molecular descriptors for TMBPS, such as its hydrophobicity, molecular volume, and electronic properties, to predict its potential for biological interactions, like binding to estrogen or androgen receptors. oup.comnih.gov Recent studies have also utilized AutoQSAR in conjunction with transcriptomics to explore the toxicity of BPA and its analogues, demonstrating the power of integrating computational modeling with experimental data to assess biological impact. nih.govresearchgate.net These theoretical approaches are crucial for evaluating the potential effects of TMBPS and guiding the design of safer alternative compounds.

Environmental Science and Toxicology Research Methodologies

Assessment Frameworks for Chemical Prioritization (e.g., IMAP, IRAP)

The prioritization of chemicals for in-depth risk assessment is a critical step in managing potential risks to human health and the environment. Frameworks such as the Inventory Multi-tiered Assessment and Prioritisation (IMAP) developed by the Australian Industrial Chemicals Introduction Scheme (AICIS) and the Identification of Risk Assessment Priorities (IRAP) process used by the Canadian government provide structured approaches to this task. industrialchemicals.gov.auindustrialchemicals.gov.aucanada.ca These frameworks are designed to systematically evaluate chemicals based on their hazard and exposure characteristics to identify those that require further investigation. industrialchemicals.gov.auindustrialchemicals.gov.au

The IMAP framework, for instance, operates on a tiered system. industrialchemicals.gov.aunih.govindustrialchemicals.gov.au Tier I involves a high-throughput screening of chemicals using available electronic data. industrialchemicals.gov.au Chemicals that are flagged as potentially hazardous move to a Tier II assessment, which is a more detailed evaluation of risk on a substance-by-substance or category basis. industrialchemicals.gov.au A Tier III assessment is reserved for chemicals with specific concerns that cannot be resolved in Tier II. industrialchemicals.gov.au For a compound like Phenol (B47542), 4,4'-sulfonylbis[2,6-dimethyl-], its structural similarity to other bisphenols, such as Bisphenol S (BPS), would likely be a key consideration in its initial prioritization. industrialchemicals.gov.aunih.gov The known endocrine-disrupting properties and reproductive toxicity of some bisphenols would flag it for a more detailed assessment. industrialchemicals.gov.aucirs-ck.com

Similarly, the IRAP process in Canada involves gathering and reviewing information from various sources to identify substances that may pose a risk to human health or the environment. canada.ca This process considers new scientific information, international assessments, and commercial use data. canada.ca A chemical like Phenol, 4,4'-sulfonylbis[2,6-dimethyl- would be evaluated based on its persistence, bioaccumulation potential, inherent toxicity, and potential for human exposure. The IRAP process aims to identify chemicals that may require risk management actions or further data generation. canada.ca

These prioritization frameworks are essential for efficiently allocating resources to the chemicals of highest concern. researchgate.netfoodpackagingforum.org They provide a transparent and science-based approach to chemical management, ensuring that potential risks are identified and addressed in a timely manner. industrialchemicals.gov.auindustrialchemicals.gov.au The application of such frameworks to Phenol, 4,4'-sulfonylbis[2,6-dimethyl- would involve a thorough review of its toxicological and ecotoxicological profile, as well as its potential for release and exposure.

Comparative Environmental Hazard Evaluation Methodologies

Evaluating the environmental hazards of a chemical involves assessing its potential to cause harm to aquatic and terrestrial ecosystems. hawaii.gov This evaluation typically considers three key aspects: aquatic toxicity, persistence, and bioaccumulation potential. industrialchemicals.gov.au Methodologies for these assessments are often standardized to ensure comparability and reliability of data.

Aquatic toxicity testing is a fundamental component of environmental hazard evaluation. epa.govstillmeadow.com These tests expose representative aquatic organisms, such as fish, invertebrates (e.g., daphnids), and algae, to the chemical under controlled laboratory conditions. stillmeadow.comca.gov The objective is to determine the concentrations at which the chemical causes adverse effects, such as mortality, impaired growth, or reduced reproduction. stillmeadow.com

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are widely used. stillmeadow.comepa.gov For example, the OECD Test Guideline 203 (Fish, Acute Toxicity Test) and OECD 202 (Daphnia sp. Acute Immobilisation Test) are commonly used to assess short-term toxicity. stillmeadow.com Chronic toxicity tests, which assess the effects of longer-term exposure, are also crucial for a comprehensive hazard evaluation. stillmeadow.com

For a compound like Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, a suite of aquatic toxicity tests would be conducted to determine its potential to harm aquatic life. The results of these tests would be compared to those of other bisphenols to understand its relative hazard. For instance, Bisphenol S (BPS) has been shown to be harmful to aquatic life, with acute toxicity endpoints typically falling between 10 and 100 mg/L. industrialchemicals.gov.au

Table 1: Common Aquatic Toxicity Test Protocols

Test OrganismTest TypeDurationEndpointRelevant Guideline
Fish (e.g., Rainbow Trout, Fathead Minnow)Acute96 hoursLC50 (Lethal Concentration for 50% of organisms)OECD 203, OCSPP 850.1075
Invertebrate (e.g., Daphnia magna)Acute48 hoursEC50 (Effective Concentration for 50% of organisms - immobilization)OECD 202, OCSPP 850.1010
Algae (e.g., Pseudokirchneriella subcapitata)Growth Inhibition72 hoursEC50 (Effective Concentration for 50% of organisms - growth inhibition)OECD 201, OCSPP 850.5400
Fish (e.g., Fathead Minnow)Chronic21-32 daysNOEC (No Observed Effect Concentration), LOEC (Lowest Observed Effect Concentration)OECD 210, OCSPP 850.1500
Invertebrate (e.g., Daphnia magna)Chronic21 daysNOEC, LOEC (Reproduction)OECD 211, OCSPP 850.1300

This table is for illustrative purposes and includes examples of commonly used protocols.

Persistence refers to the length of time a chemical remains in the environment before being broken down by physical, chemical, or biological processes. nih.govresearchgate.net Biodegradation, the breakdown of organic substances by microorganisms, is a key factor in determining a chemical's persistence. researchgate.netnih.gov

Investigations into persistence and biodegradation often begin with screening tests, such as the OECD 301 series (Ready Biodegradability), to assess whether a chemical is likely to be rapidly degraded in the environment. nih.gov If a chemical is not readily biodegradable, more complex simulation tests may be conducted to estimate its half-life in different environmental compartments like water, soil, and sediment. nih.govresearchgate.net

For example, studies on Bisphenol S (BPS) have shown that it is not readily biodegradable and can persist in aquatic environments. industrialchemicals.gov.auresearchgate.net In contrast, BPS biodegrades more rapidly in soil. industrialchemicals.gov.auresearchgate.net Research on the structurally similar Tetramethyl bisphenol F (TMBPF) has shown that its degradation follows single first-order reaction kinetics and is dependent on the initial concentration. nih.gov

Identifying the biodegradation pathway involves identifying the intermediate breakdown products, or metabolites. nih.govnih.gov This is often achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Understanding the degradation pathway is important because some metabolites can be more toxic or persistent than the parent compound. researchgate.net The proposed biodegradation pathway for TMBPF, for instance, involves cleavage of the methylene (B1212753) bridge and subsequent hydroxylation and oxidation. nih.gov

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues to a concentration higher than that in the surrounding medium. plos.orgrsc.org This is a concern because it can lead to toxic effects in the organism and can be magnified up the food chain (biomagnification). plos.orgnih.gov

The potential for a chemical to bioaccumulate is often initially assessed using its octanol-water partition coefficient (Log Kow). nih.gov A high Log Kow suggests a greater potential to accumulate in fatty tissues. nih.gov However, experimental data is necessary for a definitive assessment. researchgate.net

The bioconcentration factor (BCF) is a key metric, which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. nih.gov BCFs are typically measured in laboratory studies with fish, following protocols like OECD Test Guideline 305. nih.gov Other metrics include the bioaccumulation factor (BAF), which considers uptake from all sources including food, and the trophic magnification factor (TMF), which measures the increase in a chemical's concentration at successively higher levels in a food web. nih.govnih.gov

For Bisphenol S (BPS), experimental data indicate a low potential for bioaccumulation, with a BCF in carp (B13450389) of less than 2.2 L/kg. industrialchemicals.gov.au This suggests that BPS is unlikely to biomagnify in aquatic food webs. industrialchemicals.gov.au A similar assessment would be necessary for Phenol, 4,4'-sulfonylbis[2,6-dimethyl- to determine its bioaccumulation potential.

Table 2: Key Metrics for Assessing Bioaccumulation Potential

MetricDefinitionHow it is DeterminedInterpretation
Octanol-Water Partition Coefficient (Log Kow)Ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.Laboratory measurement or computational models.Higher values suggest a greater potential for bioaccumulation in fatty tissues.
Bioconcentration Factor (BCF)Ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state.Laboratory studies with aquatic organisms (e.g., fish).High BCF values indicate a high potential for bioaccumulation from water.
Bioaccumulation Factor (BAF)Ratio of a chemical's concentration in an organism to its concentration in the ambient environment, considering all sources of exposure (water, food, sediment).Field studies or laboratory studies with dietary exposure.A more comprehensive measure of bioaccumulation potential than BCF.
Trophic Magnification Factor (TMF)The factor by which the concentration of a chemical increases for each trophic level in a food web.Field studies of food webs.A TMF greater than 1 indicates that the chemical is biomagnifying.

Endocrine Activity Assessment in Bisphenol Analogues

Many bisphenol analogues are known to be endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal system. nih.govcirs-ck.com Therefore, assessing the endocrine activity of a new bisphenol, such as Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, is a critical part of its toxicological evaluation. researchgate.net This assessment typically involves a combination of in vitro and in vivo screening methods to investigate potential interactions with various hormonal pathways, particularly the estrogen, androgen, and thyroid pathways. nih.gov

In vitro (test-tube) methods provide a rapid and cost-effective way to screen a large number of chemicals for potential endocrine activity. nih.govmdpi.com These assays can identify whether a chemical can bind to hormone receptors, activate or inhibit hormone-regulated gene expression, or interfere with hormone synthesis or metabolism. nih.gov

One widely used in vitro assay is the Estrogen Receptor (ER) Transcriptional Activation assay (e.g., ER CALUX®), which uses genetically modified cells to detect whether a chemical can activate the estrogen receptor. uu.nlresearchgate.net Other in vitro assays can assess interactions with the androgen receptor, thyroid hormone receptors, and enzymes involved in steroid hormone production (steroidogenesis). researchgate.netnih.gov

In vivo (animal) studies are essential to confirm the findings of in vitro assays and to understand the potential for endocrine-disrupting effects in a whole organism. nih.govuu.nl These studies can evaluate a range of endpoints related to endocrine function, including changes in the weight of reproductive organs, hormone levels, and reproductive success. nih.govuu.nl

The Uterotrophic Assay in rodents, for example, is a short-term in vivo screen for estrogenic activity, which measures the increase in uterine weight in immature female rats. The Hershberger Assay is a similar short-term screen for androgenic and anti-androgenic activity in male rats. researchgate.net Longer-term reproductive and developmental toxicity studies can provide a more comprehensive assessment of endocrine-disrupting effects over the entire life cycle. industrialchemicals.gov.au A study on the structurally similar TMBPF found no androgenic activity and equivocal anti-androgenic activity at the highest dose in the Hershberger assay. researchgate.net

Table 3: Examples of In Vitro and In Vivo Endocrine Activity Screening Methods

Method TypeAssay NameHormonal PathwayDescription
In VitroEstrogen Receptor (ER) Transcriptional Activation AssayEstrogenMeasures the ability of a chemical to bind to and activate the estrogen receptor in cultured cells.
In VitroAndrogen Receptor (AR) Binding AssayAndrogenMeasures the ability of a chemical to compete with a natural androgen for binding to the androgen receptor.
In VitroH295R Steroidogenesis AssaySteroidogenesisUses a human adrenal carcinoma cell line to assess the effects of a chemical on the production of steroid hormones.
In VitroAromatase AssayEstrogenMeasures the ability of a chemical to inhibit the enzyme aromatase, which converts androgens to estrogens.
In VivoUterotrophic AssayEstrogenA short-term screen in female rodents that measures the increase in uterine weight as an indicator of estrogenic activity.
In VivoHershberger AssayAndrogenA short-term screen in male rodents that measures changes in the weight of androgen-dependent tissues to detect androgenic or anti-androgenic activity.
In VivoFish Short-Term Reproduction AssayEstrogen, AndrogenExposes fish to a chemical for 21 days and measures effects on reproductive endpoints such as egg production and fertilization.
In VivoAmphibian Metamorphosis AssayThyroidExposes tadpoles to a chemical and measures effects on metamorphosis, which is regulated by thyroid hormones.

Reproductive and Developmental Endpoint Considerations in Research Studies

In studies of other bisphenols, a range of reproductive and developmental endpoints are typically assessed. These investigations often utilize animal models, such as rodents and zebrafish, to elucidate potential hazards to human health. Key areas of focus in such research include:

Endocrine Disruption: Many bisphenol compounds have been shown to interact with hormone receptors, particularly estrogen receptors. researchgate.net Research on analogs like Bisphenol S (BPS) has indicated potential endocrine-disrupting effects. nih.gov Therefore, a critical consideration for Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] would be its potential to interfere with the endocrine system, which could have cascading effects on reproduction and development.

Reproductive Function: Research into other bisphenols often examines effects on both male and female reproductive systems. For example, some bisphenols have been linked to impacts on sperm quality and fertility in males, and altered estrous cycles and ovarian function in females. researchgate.net In-depth studies would need to assess endpoints such as fertility, litter size, and the health of offspring across generations.

Given the lack of direct research, the toxicological profile of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] remains largely uncharacterized. The following table outlines the key reproductive and developmental endpoints that would need to be considered in future research to address this knowledge gap, based on studies of analogous compounds.

Endpoint CategorySpecific Endpoints to ConsiderRationale Based on Analogous Compounds
Female Reproduction Estrous cyclicity, fertility, implantation, litter size, ovarian histologyBisphenol analogs have been shown to affect female reproductive cycles and outcomes. researchgate.net
Male Reproduction Sperm count, motility, and morphology; testicular histologySome bisphenols have demonstrated anti-androgenic activity and effects on spermatogenesis. researchgate.net
Developmental Toxicity Embryo-fetal survival, gross morphological abnormalities, skeletal and visceral malformations, birth weightStudies on TMBPA have indicated the potential for developmental abnormalities in aquatic models. mdpi.com
Endocrine Disruption Estrogen and androgen receptor binding and activity, steroidogenesisThe bisphenol class of chemicals is known for potential endocrine-disrupting properties. researchgate.netnih.gov
Neurodevelopment Behavioral changes in offspring, neurochemical alterationsSome bisphenols have been associated with neurotoxic effects.

It is crucial to emphasize that the effects of one bisphenol analog cannot be directly extrapolated to another. The addition of methyl groups to the phenol rings, as is the case with Phenol, 4,4'-sulfonylbis[2,6-dimethyl-], can alter the compound's chemical properties and biological activity. For instance, research on Tetramethylbisphenol F (TMBPF) has suggested a lower toxicity profile compared to some other bisphenols, with no significant changes to endocrine endpoints in the studies conducted. nih.govresearchgate.net This highlights the necessity of specific toxicological evaluation for each unique bisphenol compound.

Chemical Substitution Strategies and Safer Alternatives Research

The broader context for the use of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] is likely as an alternative to other bisphenols, such as Bisphenol A (BPA), due to concerns about their endocrine-disrupting properties and reproductive toxicity. rsc.org The search for safer alternatives is a significant area of research in materials science and environmental toxicology. However, a major challenge is ensuring that a substitute chemical does not present similar or even novel health risks, a phenomenon often referred to as "regrettable substitution." acs.org

Specific research on chemical substitution strategies or safer alternatives for Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] is not available. The discussion, therefore, centers on general strategies for replacing bisphenols and the research into other potential alternatives.

Several approaches are being explored for the substitution of bisphenols in various applications:

Structural Modification of Bisphenols: One strategy involves modifying the structure of bisphenol molecules to reduce or eliminate their hormonal activity while retaining the desired physical properties for industrial applications. The development of compounds like TMBPF, which has shown a lower toxicity profile in some studies, is an example of this approach. nih.govresearchgate.net

Bio-based Alternatives: There is growing interest in developing substitutes from renewable sources, such as plant biomass. rsc.org Research has explored the use of compounds derived from lignin (B12514952) and cellulose (B213188) to create new polymers that could replace those made with bisphenols. rsc.org For example, bio-sourced polyesters are being investigated as potential replacements for BPA-based epoxy resins. ineris.fr

Development of Novel Compounds: Another avenue of research is the synthesis of entirely new molecules that can fulfill the functional roles of bisphenols without the associated health concerns. One such compound that has been suggested as a potentially more benign alternative is 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD). acs.org

The following table summarizes some of the alternative compounds and strategies that have been investigated as substitutes for traditional bisphenols like BPA. It is important to note that these are not presented as direct substitutes for Phenol, 4,4'-sulfonylbis[2,6-dimethyl-], but rather as examples from the broader field of bisphenol substitution research.

Alternative StrategyExample Compound/MaterialPotential ApplicationReference
Structural ModificationTetramethyl bisphenol F (TMBPF)Metal can coatings nih.govresearchgate.net
Bio-based MonomersIsosorbidePolyesters ineris.fr
Bio-based PolymersPolyester (B1180765) from tomato skinEpoxy resin substitute ineris.fr
Novel Synthetic Compounds2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD)General polymer production acs.org

The lack of specific research on safer alternatives to Phenol, 4,4'-sulfonylbis[2,6-dimethyl-] underscores the ongoing need for comprehensive toxicological assessments of all bisphenol analogs that are in commercial use. Without such data, it is difficult to determine whether they represent a genuinely safer option or a regrettable substitution. acs.org Future research should focus not only on the reproductive and developmental toxicity of these compounds but also on a systematic evaluation of potential substitutes to avoid replacing one hazardous chemical with another.

Table of Chemical Compounds Mentioned

Chemical NameAbbreviation
Phenol, 4,4'-sulfonylbis[2,6-dimethyl-Tetramethylbisphenol S
Bisphenol ABPA
Bisphenol SBPS
Bisphenol FBPF
Tetramethylbisphenol ATMBPA
Tetramethylbisphenol FTMBPF
2,2,4,4-tetramethyl-1,3-cyclobutanediolTMCD
Isosorbide

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of Phenol (B47542), 4,4'-sulfonylbis[2,6-dimethyl-. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov

In ¹H NMR, the symmetry of the molecule simplifies the spectrum. The protons on the two equivalent aromatic rings and the four equivalent methyl groups would each give rise to distinct signals. The spectrum is expected to show signals corresponding to the aromatic protons, the protons of the four methyl groups, and the protons of the two hydroxyl groups.

In ¹³C NMR spectroscopy, different signals are expected for the chemically non-equivalent carbon atoms. This includes distinct peaks for the carbon atoms of the methyl groups, the various carbons within the aromatic rings (including those bonded to the hydroxyl, methyl, and sulfonyl groups), and the carbon atom directly attached to the sulfonyl group. nih.gov

Table 1: Predicted NMR Spectral Data for Phenol, 4,4'-sulfonylbis[2,6-dimethyl-

Nucleus Predicted Chemical Shift (ppm) Assignment
¹H 6.5 - 7.8 Aromatic (Ar-H)
¹H 4.5 - 5.5 Hydroxyl (Ar-OH)
¹H 2.0 - 2.5 Methyl (-CH₃)
¹³C 150 - 160 Ar-C-OH
¹³C 130 - 145 Ar-C-S
¹³C 125 - 135 Ar-C-H
¹³C 115 - 125 Ar-C-CH₃

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopynih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in Phenol, 4,4'-sulfonylbis[2,6-dimethyl-. nih.gov These two methods are often used complementarily, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. mdpi.comsorbonne-universite.fr

The IR spectrum would be characterized by specific absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic groups. C-H stretching vibrations from the aromatic rings and methyl groups would appear around 2850-3100 cm⁻¹. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bond in the sulfonyl group are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. nih.gov

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. upmc.fr It would effectively probe the aromatic ring and C-S bond vibrations, complementing the IR data for a full structural confirmation. nih.gov

Table 2: Characteristic Vibrational Frequencies for Phenol, 4,4'-sulfonylbis[2,6-dimethyl-

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopic Technique
O-H Stretch 3200 - 3600 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 3000 IR, Raman
Aromatic C=C Stretch 1450 - 1600 IR, Raman
S=O Asymmetric Stretch 1300 - 1350 IR

Mass Spectrometry (GC-MS, HRMS)nih.gov

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, the molecular weight is 306.4 g/mol . nih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first vaporized and separated from other components before being ionized and fragmented. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass and a series of fragment ion peaks that provide structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact monoisotopic mass of this compound is 306.09258022 Da. nih.gov HRMS can also identify various adducts of the molecule, which are ions formed by the association of the analyte with other molecules or ions present in the mass spectrometer source.

Table 3: Predicted m/z Values for Adducts of Phenol, 4,4'-sulfonylbis[2,6-dimethyl- in HRMS

Adduct Predicted m/z
[M+H]⁺ 307.09988
[M+Na]⁺ 329.08182
[M+K]⁺ 345.05576
[M-H]⁻ 305.08532

Data sourced from PubChem predictions. uni.lu

Chromatographic Separation Techniquesnih.gov

Chromatographic methods are essential for isolating and quantifying Phenol, 4,4'-sulfonylbis[2,6-dimethyl- from mixtures, especially from complex environmental or biological samples. The choice of technique depends on the analyte's properties and the matrix's complexity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applicationsnih.govnih.gov

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. oiv.int Given the phenolic nature of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, derivatization is often employed to enhance its volatility and improve chromatographic peak shape. nih.gov A common approach is silylation, where the acidic phenolic protons are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov

The analysis involves injecting the derivatized sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. thermofisher.com The NIST Mass Spectrometry Data Center has recorded GC-MS data for this compound. nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Complex Matricesnih.gov

For analyzing Phenol, 4,4'-sulfonylbis[2,6-dimethyl- in complex matrices such as environmental water, soil, or biological fluids, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a superior technique. nih.gov LC separates compounds in the liquid phase, which is well-suited for polar, non-volatile, or thermally labile molecules, thus avoiding the need for derivatization. nih.gov

The primary challenge in analyzing complex samples is the "matrix effect," where co-eluting substances from the sample can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and affecting quantitative accuracy. nih.gov The combination of efficient chromatographic separation by LC with the high selectivity and sensitivity of HRMS helps to mitigate these effects. nih.govnih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of polar molecules like phenols before they enter the high-resolution mass analyzer. nih.gov This approach allows for the reliable detection and quantification of the compound at very low concentrations.

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are fundamental in determining the operational limits and processing conditions of polymeric materials. By subjecting polymers to controlled temperature programs, researchers can elucidate key transitions and degradation behaviors.

Thermogravimetric Analysis (TGA) in Polymer Degradation Studies

Thermogravimetric analysis (TGA) is a vital tool for assessing the thermal stability of polymers. This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For poly(aryl ether sulfone)s, a class of polymers that can be synthesized using Phenol, 4,4'-sulfonylbis[2,6-dimethyl-], TGA provides critical data on their decomposition profiles.

Generally, the thermal degradation of such polymers occurs in distinct stages. An initial weight loss observed at lower temperatures (below 170°C) is typically attributed to the evaporation of residual moisture. iau.ir A more significant weight loss event often occurs in the range of 200°C to 400°C, corresponding to the decomposition of sulfonic acid groups if the polymer has been functionalized. iau.ir The main polymer backbone degradation for poly(aryl ether sulfone)s typically commences at temperatures above 350°C. iau.ir

The thermal stability of these polymers is influenced by their chemical structure. For instance, the introduction of imide pendant groups into a poly(arylene ether sulfone) backbone has been shown to enhance thermal stability, with 5% weight loss occurring at temperatures above 512°C. rsc.org

Table 1: TGA Data for a Representative Poly(arylene ether sulfone)

Parameter Value
Onset of Decomposition (5% weight loss) > 500 °C

Note: This table represents typical values for high-performance poly(arylene ether sulfone)s and may not be specific to a polymer derived directly from Phenol, 4,4'-sulfonylbis[2,6-dimethyl-].

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the phase transitions of polymers, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the upper service temperature of amorphous polymers and relates to the transition from a rigid, glassy state to a more flexible, rubbery state.

For poly(aryl ether sulfone)s, the glass transition temperature is highly dependent on the molecular architecture. The incorporation of flexible aliphatic chains into the polymer backbone can significantly lower the Tg. For example, sulfonated poly(arylene ether sulfone)s containing hexyl aliphatic chains have exhibited Tg values around 85-88°C, whereas their fully aromatic counterparts showed much higher Tg values of 193-217°C. iau.ir In contrast, the introduction of rigid imide pendant groups can increase the Tg, with values reported in the range of 207–227°C. rsc.org

DSC analyses of poly(aryl ether sulfone)s derived from sulfone-containing bisphenols have revealed single glass transition temperatures, indicating the formation of amorphous, homogeneous materials. digitellinc.com For instance, copolymers synthesized from perfluorocyclohexene and bis(4-hydroxyphenyl) sulfone exhibited Tg values ranging from 180-220°C. digitellinc.com

Table 2: DSC Data for Various Poly(aryl ether sulfone)s

Polymer System Glass Transition Temperature (Tg)
Hex-SPAES-30 (with hexyl chain) 85.33 °C
Hex-SPAES-40 (with hexyl chain) 87.52 °C
Phe-SPAES-30 (fully aromatic) 193.29 °C

Data sourced from a study on sulfonated poly(arylene ether sulfone)s. iau.ir

Microscopic and Morphological Characterization

Understanding the morphology of polymers at the micro- and nanoscale is crucial for tailoring their properties for specific applications. Techniques such as atomic force microscopy and electron microscopy provide visual evidence of surface topography and internal structure.

Atomic Force Microscopy (AFM) for Nanoscale Structure

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide three-dimensional topographical information of a material's surface at the nanoscale. In the context of polymers, AFM is invaluable for characterizing surface roughness, phase separation in polymer blends, and the morphology of thin films.

For polymer blends, AFM phase imaging can qualitatively distinguish between different components on the surface. mdpi.com This is particularly useful for assessing the miscibility and domain size of different polymer phases. AFM has been successfully employed to examine the surface of various polymer blends, including those used for 3D printing, revealing phase-separated structures. mdpi.com

In the study of membranes fabricated from polysulfone-based materials, AFM is used to assess surface roughness and pore distribution, which are critical parameters affecting membrane performance.

Electron Microscopy for Polymer Morphology

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-magnification images of polymer morphology. SEM is particularly useful for examining the surface topography and cross-sectional structure of materials, while TEM can reveal details of the internal nanostructure.

SEM has been used to study the cross-sectional and surface structures of polysulfone mixed matrix membranes. These studies have shown how the addition of materials like graphene oxide can alter the membrane's porous structure, influencing its performance in gas separation applications. The morphology of polymer blends can also be effectively visualized using SEM, providing insights into the dispersion and size of different phases. mdpi.com

Emerging Research Areas and Future Directions

Novel Applications in Sensing Technologies (e.g., chemosensors)

The development of chemosensors for detecting various analytes is a rapidly growing field. Phenolic compounds, due to their chemical structure and reactivity, are often targeted in environmental and biological monitoring. While direct research on Phenol (B47542), 4,4'-sulfonylbis[2,6-dimethyl- as a primary component of a chemosensor is not yet prominent, the broader class of phenol derivatives is extensively used.

For instance, 4-Methyl-2,6-diformylphenol (DFP) serves as a versatile platform for creating fluorescent chemosensors capable of detecting a range of metal ions, anions, and neutral molecules. bohrium.com These sensors often operate on principles like photoinduced electron transfer (PET), where the binding of an analyte to the sensor molecule alters its fluorescent properties, enabling detection. rsc.org The design of such sensors can be highly specific. For example, a chemosensor based on 2,6-diformyl-p-cresol has been developed for the specific detection of Zinc (II) ions, even showing potential for cell imaging applications. rsc.orgresearchgate.net

The structural characteristics of Phenol, 4,4'-sulfonylbis[2,6-dimethyl-], with its distinct phenolic groups, suggest its potential as a building block for new sensing materials. Future research may explore its incorporation into polymer-based sensors or as a recognition element in molecularly imprinted polymers for the selective detection of specific environmental or industrial contaminants. The development of plasmonic nanomaterials has also opened new avenues for the trace detection of phenol and its derivatives, offering high sensitivity and selectivity. mdpi.com

Sustainable Synthesis Routes and Green Chemistry Principles

The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly manufacturing processes. Green chemistry, which focuses on reducing or eliminating hazardous substances, is central to this shift. rsc.org The synthesis of bisphenol analogues is an area where these principles can be applied to minimize environmental impact.

Efforts in green chemistry for producing aromatic monomers include the use of biobased feedstocks, such as derivatives from lignin (B12514952), to replace petroleum-based precursors. rsc.org While specific green synthesis routes for Phenol, 4,4'-sulfonylbis[2,6-dimethyl- are not extensively documented in publicly available literature, existing synthesis methods can be evaluated against green chemistry metrics. For example, a patented method for a structurally related compound, 4,4'-sulfonylbis[2-(2-propenyl)]phenol, involves heating the precursor 4,4'-diallyldiphenylsulfone to high temperatures (195-210 °C) in the presence of specific catalysts. google.com

Future research will likely focus on developing routes that align more closely with green chemistry principles.

Green Chemistry PrinciplePotential Application in Synthesis
Use of Renewable Feedstocks Investigating bio-derived phenols as starting materials.
Catalysis Developing more efficient and recyclable catalysts to lower reaction temperatures and improve yields.
Energy Efficiency Exploring alternative energy sources like microwave irradiation to reduce reaction times and energy consumption.
Atom Economy Designing synthesis pathways that maximize the incorporation of all starting materials into the final product.
Safer Solvents and Auxiliaries Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids.

Advanced Computational Chemistry for Predictive Modeling

Computational chemistry and in silico toxicology models are becoming indispensable tools for assessing the potential risks of chemicals without resorting to extensive and costly animal testing. nih.gov These predictive models are particularly important for evaluating the large number of bisphenol analogues that are emerging as substitutes for Bisphenol A (BPA).

Recent studies have employed machine learning and network analysis to predict the hepatotoxicity of emerging bisphenol analogues. nih.gov By integrating data on disease-related genes and known effects of BPA, researchers can create computational Adverse Outcome Pathways (cAOPs) to score the potential toxicity of related compounds. nih.gov Other computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) models , which correlate a compound's chemical structure with its biological activity or toxicity. nih.gov

Interspecies Correlation Estimation (ICE) models , used to extrapolate toxicity data from one species to another. nih.gov

Molecular Docking , a method used to predict the binding orientation of a molecule to a target receptor, such as the estrogen receptor (ERα) or glucocorticoid receptor (GR), to assess its potential for endocrine disruption. nih.govresearchgate.net

These models have been used to derive reliable predicted no-effect concentrations (PNECs) for compounds like BPA, BPS, and BPF, aiding in environmental risk assessment. nih.gov Although there is a need for more specialized models tailored to bisphenols, these computational tools provide crucial insights into the potential hazards of compounds like Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]. mdpi.com

Predictive Model TypeApplication for Bisphenol AnaloguesExample Endpoint
Machine Learning / Network Analysis Predicting organ-specific toxicity. nih.govHepatotoxicity Score nih.gov
QSAR (Quantitative Structure-Activity Relationship) Estimating toxicity based on chemical structure. nih.govAquatic Toxicity nih.gov
Molecular Docking Assessing potential for endocrine disruption. nih.govresearchgate.netBinding affinity to Estrogen Receptor nih.govresearchgate.net
ICE (Interspecies Correlation Estimation) Extrapolating toxicity data across different species. nih.govEcological Risk Assessment nih.gov

Interdisciplinary Research in Biological and Material Sciences

The study of bisphenol analogues inherently sits at the crossroads of material and biological sciences. These compounds are primarily used as monomers or additives in the production of polymers and other materials, but their potential biological activity and impact on health and the environment are of significant concern. This necessitates an interdisciplinary approach where the development of new materials is closely linked with biological evaluation.

Biomaterials science is a prime example of this synergy, combining materials science, chemistry, biology, and medicine to develop materials for medical applications. explorationpub.com Research in this area could explore the use of Phenol, 4,4'-sulfonylbis[2,6-dimethyl- as a monomer for creating novel polymers with specific properties, such as high thermal stability or unique optical characteristics. However, any such application, particularly in areas like food packaging, medical devices, or cosmetics, would require a thorough investigation of its biocompatibility, potential to leach from the material, and toxicological profile. explorationpub.com

The development of advanced materials is increasingly synergistic with fields like microfluidics, which allows for the fabrication of complex systems for biomedical and bioengineering applications. nih.gov Future research could involve using microfluidic platforms to synthesize and test novel polymers derived from bisphenol analogues on a small scale, allowing for rapid screening of both material properties and biological interactions.

Regulatory Science and Risk Assessment Evolution for Bisphenol Analogues

The regulatory landscape for bisphenols is in a state of significant evolution, largely driven by the extensive research and public concern surrounding BPA. The primary challenge for regulators is the phenomenon of "regrettable substitution," where a banned or restricted chemical is replaced by a structurally similar analogue that may pose similar or unknown health risks. harvard.edueurofinsus.com This has led to a shift from assessing chemicals one-by-one to considering class-based regulations. harvard.edu

Regulatory bodies across the globe have taken different approaches. The European Food Safety Authority (EFSA) has adopted a more stringent stance, significantly lowering the tolerable daily intake (TDI) for BPA and identifying it as a health concern for all age groups. eurekalert.orgbiobide.com In 2024, the EU moved to ban BPA in all food contact materials, a regulation that also includes other bisphenols with similar endocrine-disrupting effects. harvard.edueurofinsus.com In contrast, the U.S. Food and Drug Administration (FDA) has historically maintained that low-level exposure to BPA is safe, though it has banned its use in baby bottles and sippy cups. eurofinsus.combiobide.com This divergence often stems from the types of studies prioritized, with the FDA traditionally relying on specific "guideline" studies and the EFSA considering a broader range of academic research. ehn.org

For bisphenol analogues like Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, specific regulations are largely absent. eurofinsus.com However, they are increasingly being included in monitoring programs. eurofinsus.com The evolving risk assessment framework for BPA sets a precedent, highlighting the need for comprehensive toxicological data for all alternatives to avoid regrettable substitutions. tandfonline.comnih.gov There is a growing consensus that the safety of these substitutes is not fully verified and that they may pose health hazards similar to BPA. nih.govnih.gov

Bisphenol AnalogueRegulatory Status / Concern Level
Bisphenol A (BPA) Banned in food contact materials in the EU (2024). eurofinsus.com Banned in baby bottles in the US and Canada. eurofinsus.com EFSA has drastically lowered the Tolerable Daily Intake (TDI). biobide.com
Bisphenol S (BPS) Often used as a BPA substitute. nih.gov Included in the EU ban on bisphenols in food contact materials. harvard.edu Undergoing regulatory evaluation in Europe. tandfonline.com
Bisphenol F (BPF) Another common BPA substitute. nih.gov Studies suggest similar endocrine-disrupting properties to BPA. eurekalert.org Undergoing regulatory evaluation in Europe. tandfonline.com
Other Analogues (e.g., BPE, BPAP, BPZ) Generally less studied with significant data gaps. tandfonline.comtandfonline.com Not specifically regulated but subject to increasing scrutiny as part of a class-based approach. eurofinsus.com

Q & A

Q. What are the recommended synthetic routes for 4,4'-sulfonylbis[2,6-dimethylphenol], and how can reaction conditions affect yield?

  • Methodological Answer: The compound is typically synthesized via sulfonation of 2,6-dimethylphenol using sulfuric acid or sulfur trioxide under controlled temperatures (80–120°C). Reaction stoichiometry and catalyst selection (e.g., Lewis acids) significantly influence yield. For instance, excess sulfonating agents may lead to over-sulfonation, while inert atmospheres reduce oxidation byproducts. Post-synthesis purification via recrystallization in ethanol/water mixtures is recommended to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing 4,4'-sulfonylbis[2,6-dimethylphenol]?

  • Methodological Answer:
  • NMR : 1^1H and 13^{13}C NMR can confirm sulfonyl bridge formation and methyl group positions (e.g., δ 2.3 ppm for methyl protons).
  • FTIR : Key peaks include S=O stretching at 1150–1250 cm1^{-1} and phenolic O-H at 3200–3500 cm1^{-1}.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like unreacted phenol derivatives.
    Cross-validation with mass spectrometry (ESI-MS) ensures molecular weight accuracy .

Q. How does the compound’s stability vary under thermal and oxidative conditions?

  • Methodological Answer: Thermal gravimetric analysis (TGA) shows decomposition onset at ~250°C, with sulfonyl group stability dominating up to 300°C. Oxidative stability assays (e.g., OIT at 150°C) reveal susceptibility to radical-mediated degradation, necessitating antioxidant additives in high-temperature applications. Accelerated aging studies in air/O2_2 atmospheres quantify degradation kinetics .

Advanced Research Questions

Q. How can 4,4'-sulfonylbis[2,6-dimethylphenol] be integrated into high-performance polymers, and what molecular weight benchmarks are critical?

  • Methodological Answer: The compound serves as a monomer in polysulfone resins, polymerized with dichlorodiphenyl sulfone via nucleophilic aromatic substitution. A minimum number-average molecular weight (MnM_n) of 26,000 (measured by osmometry in dimethylformamide) ensures mechanical stability in food-contact applications. Adjusting stoichiometry of comonomers (e.g., 4,4'-isopropylidenediphenol) controls crosslinking density and glass transition temperature (TgT_g) .

Q. What crystallographic insights exist for derivatives of 4,4'-sulfonylbis[2,6-dimethylphenol], and how do structural variations impact supramolecular interactions?

  • Methodological Answer: Single-crystal X-ray diffraction of brominated analogs (e.g., 4,4'-sulfonylbis[2,6-dibromophenol]) reveals orthorhombic symmetry (space group P21/cP2_1/c) with intermolecular hydrogen bonding (O-H···O=S) stabilizing the lattice. Halogen substitution (e.g., Br at 2,6-positions) enhances π-π stacking, as evidenced by reduced interplanar distances (3.4 Å vs. 3.8 Å in non-halogenated analogs) .

Q. How should researchers address contradictions in reported bromination efficiencies for 4,4'-sulfonylbis[2,6-dimethylphenol] derivatives?

  • Methodological Answer: Discrepancies arise from bromination methods:
  • Electrophilic bromination (Br2_2/FeCl3_3) yields 70–80% dibrominated product but generates polybrominated byproducts.
  • Directed ortho-bromination (NBS/UV light) improves regioselectivity (>90% yield) but requires anhydrous conditions.
    LC-MS and 1^1H NMR integration ratios are critical for quantifying isomeric purity .

Q. What isotopic labeling strategies are feasible for tracking metabolic pathways of 4,4'-sulfonylbis[2,6-dimethylphenol] in environmental studies?

  • Methodological Answer: Deuterated analogs (e.g., phenol-2,4,6-d3_3) synthesized via H/D exchange in D2_2O/acidic conditions enable tracking via GC-MS. 13^{13}C-labeled methyl groups (e.g., using 13^{13}CH3_3I in alkylation) facilitate NMR-based metabolic flux analysis in biodegradation assays. Isotope dilution methods improve quantification accuracy in complex matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.